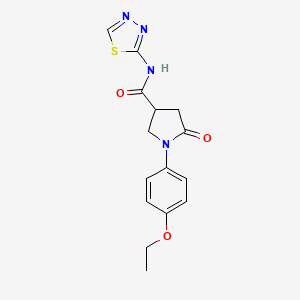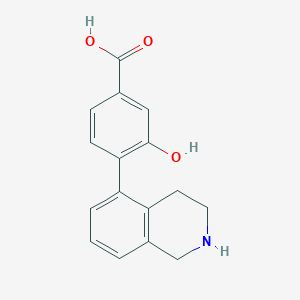![molecular formula C20H21NO2 B5345575 3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide](/img/structure/B5345575.png)
3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied.
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell proliferation and neurodegeneration. This compound has also been shown to induce apoptosis in cancer cells and prevent the death of neurons.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of certain enzymes that are involved in cancer cell proliferation and neurodegeneration. Physiologically, this compound has been shown to induce apoptosis in cancer cells and prevent the death of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide in lab experiments is its potential use in cancer research and the treatment of neurodegenerative diseases. Another advantage is that this compound can be synthesized using different methods. One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide. One direction is to further study its mechanism of action. Another direction is to study its potential use in other fields, such as the treatment of infectious diseases. Additionally, future studies could focus on optimizing the synthesis method of this compound to increase its yield and purity. Finally, studies could focus on developing derivatives of this compound to improve its efficacy and reduce its toxicity.
In conclusion, this compound is a synthetic compound that has potential use in various fields, including cancer research and the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, but studies have shown that it has anti-cancer and neuroprotective properties. This compound can be synthesized using different methods, and future studies could focus on optimizing its synthesis and developing derivatives to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide has been achieved using different methods. One such method involves the reaction of cyclopentylmagnesium bromide with dibenzo[b,d]furan-3-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with N-benzylpropanamide to yield the final product. Another method involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with cyclopentylamine in the presence of a coupling agent. The resulting intermediate is then reacted with N-benzylpropanamide to yield the final product.
Applications De Recherche Scientifique
3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide has been studied for its potential use in various fields. One such field is cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Another field where this compound has been studied is in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and can prevent the death of neurons.
Propriétés
IUPAC Name |
3-cyclopentyl-N-dibenzofuran-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-20(12-9-14-5-1-2-6-14)21-15-10-11-17-16-7-3-4-8-18(16)23-19(17)13-15/h3-4,7-8,10-11,13-14H,1-2,5-6,9,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIYVWKPUMQBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one](/img/structure/B5345492.png)

![4-fluoro-2-methyl-N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5345507.png)
![N-{3-[(2-methylbenzyl)thio]propyl}methanesulfonamide](/img/structure/B5345510.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B5345523.png)
![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)
![4-({(2R,5S)-5-[(6-ethyl-2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5345539.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)
![7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345553.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)
![7-(3-chlorophenyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5345558.png)
![4-({2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5345564.png)
![1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5345576.png)
